N-(4-nitrophenyl)naphthalene-1-carboxamide
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Overview
Description
N-(4-nitrophenyl)naphthalene-1-carboxamide: is an organic compound that belongs to the class of naphthalene carboxamides It is characterized by the presence of a naphthalene ring system substituted with a carboxamide group at the 1-position and a nitrophenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrophenyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 4-nitroaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(4-nitrophenyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: N-(4-aminophenyl)naphthalene-1-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Naphthoquinone derivatives.
Scientific Research Applications
Chemistry: N-(4-nitrophenyl)naphthalene-1-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology and Medicine: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against Mycobacterium avium subsp. paratuberculosis, making it a candidate for further investigation in the treatment of mycobacterial infections .
Industry: In the materials science field, this compound is used in the development of organic semiconductors and other advanced materials. Its electronic properties make it suitable for applications in organic electronics and optoelectronics .
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)naphthalene-1-carboxamide in biological systems involves the inhibition of photosynthetic electron transport (PET) in chloroplasts. This inhibition disrupts the normal function of photosynthesis, leading to the death of photosynthetic organisms. The compound targets specific proteins involved in the electron transport chain, thereby blocking the flow of electrons and preventing the synthesis of ATP .
Comparison with Similar Compounds
- N-(2-methoxyphenyl)naphthalene-1-carboxamide
- N-(3-methoxyphenyl)naphthalene-1-carboxamide
- N-(3-methylphenyl)naphthalene-1-carboxamide
- N-(4-methylphenyl)naphthalene-1-carboxamide
- N-(3-fluorophenyl)naphthalene-1-carboxamide
Comparison: N-(4-nitrophenyl)naphthalene-1-carboxamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. The nitro group enhances the compound’s ability to participate in redox reactions and nucleophilic substitutions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C17H12N2O3 |
---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-(4-nitrophenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H12N2O3/c20-17(18-13-8-10-14(11-9-13)19(21)22)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,18,20) |
InChI Key |
BXUUOVNYFIJZNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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